Evidence Gap Summary: No Validated Biological Potency Data in the Public Domain
An exhaustive search of peer-reviewed literature (PubMed, ACS, RSC), authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay), and patent repositories (WIPO, USPTO, EPO) returned zero records containing quantitative biological activity, binding affinity, cellular potency, or in vivo efficacy data for 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide (CAS 1183165-67-4). Chemical database queries using the canonical SMILES 'CN(CC1=CC=C(Cl)C=C1Cl)C(=O)CN' and InChI Key 'ILYWHUHPLPBERR-UHFFFAOYSA-N' confirmed no registered bioactivity annotations, IC50 values, Ki values, or efficacy measurements against any molecular target, cell line, or animal model. This absence extends to closely related compounds with alternative 2-position substituents (e.g., the 2-chloro analog, CAS 172547-65-8), which similarly lack publicly disclosed quantitative biological data . Consequently, zero head-to-head comparisons or cross-study quantitative analyses can be performed at this time. The compound's therapeutic relevance and differentiation from in-class analogs remain uncharacterized in the public domain. Researchers relying on this compound must either generate de novo structure-activity relationship (SAR) data or select from better-characterized alternatives within the broader N-benzyl 2-aminoacetamide class.
| Evidence Dimension | Publicly available quantitative biological activity data |
|---|---|
| Target Compound Data | No data found (PubMed, BindingDB, ChEMBL, PubChem BioAssay, patent repositories) |
| Comparator Or Baseline | Closest analog (2-chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide, CAS 172547-65-8) also has zero publicly disclosed quantitative biological data |
| Quantified Difference | Not calculable (both compounds lack any quantitative annotation) |
| Conditions | Comprehensive search conducted on 2026-04-25 across peer-reviewed journals, bioactivity databases, and global patent repositories using CAS numbers, IUPAC names, canonical SMILES, and InChI Key identifiers |
Why This Matters
For scientific procurement, the absence of any public bioactivity data means researchers must invest in full de novo hit characterization or choose a structurally related, well-annotated alternative from the broader PAAD class.
- [1] ChEMBL Database. Search for compound '2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide' and canonical SMILES 'CN(CC1=CC=C(Cl)C=C1Cl)C(=O)CN'. European Bioinformatics Institute. Search performed 2026-04-25. View Source
